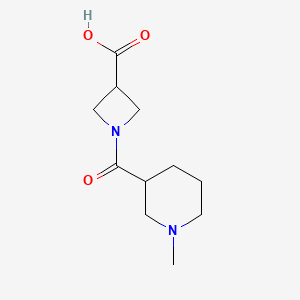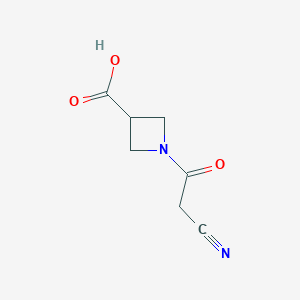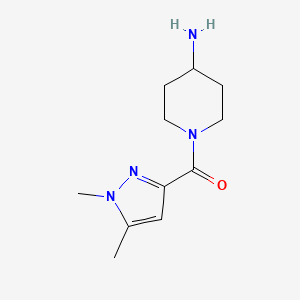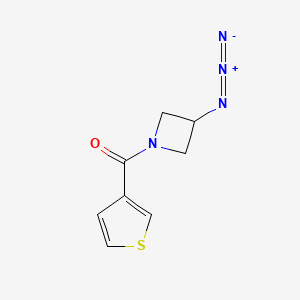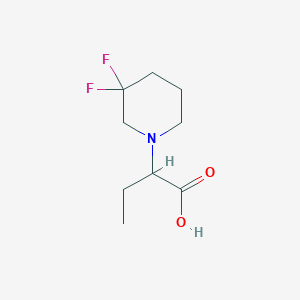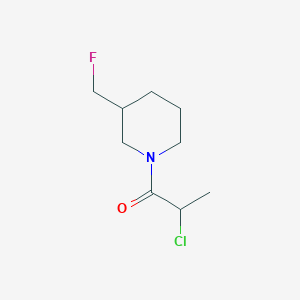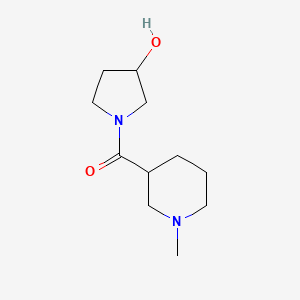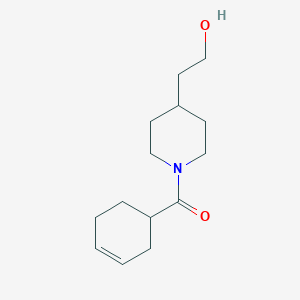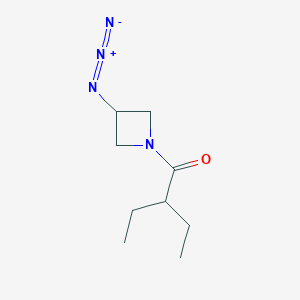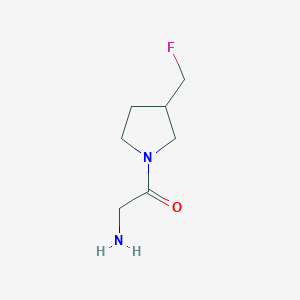
2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
The compound “2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a fluoromethyl group and an ethanone group with an amino substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which contributes to the three-dimensional shape of the molecule . The fluoromethyl group would add electronegativity, and the amino group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could act as a nucleophile in reactions, and the carbonyl group of the ethanone could be involved in various reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carbonyl groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Chemical Synthesis
Pyrrolidine derivatives are fundamental in organic synthesis, serving as precursors or intermediates for the synthesis of complex molecules. For example, pyrrolidine and its derivatives are often used in the synthesis of natural products, pharmaceuticals, and polymers due to their unique chemical properties (Anderson & Liu, 2000). These compounds are involved in various synthetic reactions, including condensations, cyclizations, and as ligands in metal-catalyzed reactions, highlighting their versatility in organic chemistry.
Material Science and Conductivity
In material science, pyrrolidine derivatives have found applications in the development of electrically conducting polymers. Polypyrroles, for instance, are used to create highly stable, flexible films with significant electrical conductivity. These materials have potential applications in electronic devices, sensors, and as antistatic coatings (Anderson & Liu, 2000). The electrical properties of such derivatives make them valuable for research in organic electronics and nanotechnology.
Biological and Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development. They are present in compounds with antimicrobial, antiviral, and anti-inflammatory properties, among others. Although direct examples of "2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one" in medicinal applications are not provided, the structural motif of pyrrolidine is integral to the pharmacophore of many therapeutic agents, suggesting its potential in drug synthesis and design (Fleck et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-1-[3-(fluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c8-3-6-1-2-10(5-6)7(11)4-9/h6H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIJGLNMNDNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



